molecular formula C10H20N2 B1453741 6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane CAS No. 1249677-70-0

6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane

Cat. No. B1453741
CAS RN: 1249677-70-0
M. Wt: 168.28 g/mol
InChI Key: PCVJSECWGNSVQE-UHFFFAOYSA-N
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Description

“6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane” is a complex organic compound. It contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms. It also has methyl groups and a cyclopropyl group attached to it .


Molecular Structure Analysis

The diazepane ring in the compound is a seven-membered ring with two nitrogen atoms. The presence of nitrogen in the ring introduces polarity to the molecule. The methyl and cyclopropyl groups are alkyl groups, which are generally nonpolar and hydrophobic .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size, and functional groups all play a role. For example, the diazepane ring in the compound could contribute to its polarity, while the methyl and cyclopropyl groups could contribute to its hydrophobicity .

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information, it’s difficult to provide a detailed safety and hazards analysis .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, its chemical reactivity, its potential biological activity, and its safety profile .

properties

IUPAC Name

6-methyl-1-(2-methylcyclopropyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-8-6-11-3-4-12(7-8)10-5-9(10)2/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVJSECWGNSVQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1N2CCNCC(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane
Reactant of Route 2
6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane
Reactant of Route 3
6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane
Reactant of Route 4
6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane
Reactant of Route 5
6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane
Reactant of Route 6
6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane

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